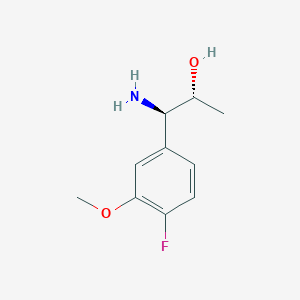

(1R,2R)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL

Description

(1R,2R)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL is a chiral amino alcohol derivative featuring a 4-fluoro-3-methoxyphenyl substituent. The compound’s stereochemistry and substituent arrangement (fluoro and methoxy groups at positions 4 and 3 of the phenyl ring, respectively) likely influence its bioavailability, receptor binding, and metabolic stability .

Properties

Molecular Formula |

C10H14FNO2 |

|---|---|

Molecular Weight |

199.22 g/mol |

IUPAC Name |

(1R,2R)-1-amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol |

InChI |

InChI=1S/C10H14FNO2/c1-6(13)10(12)7-3-4-8(11)9(5-7)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10+/m1/s1 |

InChI Key |

LMEIUXVOCCZTEZ-LDWIPMOCSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C1=CC(=C(C=C1)F)OC)N)O |

Canonical SMILES |

CC(C(C1=CC(=C(C=C1)F)OC)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methoxybenzaldehyde and ®-1-phenylethylamine.

Condensation Reaction: The aldehyde and amine undergo a condensation reaction to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amino alcohol.

Industrial Production Methods

In an industrial setting, the production of (1R,2R)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL may involve:

Catalytic Hydrogenation: Using a suitable catalyst, the imine intermediate can be hydrogenated under high pressure to achieve high yields.

Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL undergoes various types of chemical reactions, including:

Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be further reduced to form secondary amines or other derivatives using reducing agents.

Substitution: The fluoro and methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary amines or other reduced derivatives.

Substitution: Introduction of various functional groups on the aromatic ring.

Scientific Research Applications

(1R,2R)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Structural and Stereochemical Variations

a) Substituent Position and Electronic Effects

- Analog in : (1R,2S)-1-Amino-1-(3-fluoro-2-methoxyphenyl)propan-2-OL differs in substituent positions (3-F, 2-OCH₃) and stereochemistry (1R,2S vs. 1R,2R). Such positional changes can alter binding affinity, as seen in adrenoceptor-targeting compounds () .

- Iodophenyl Derivative (): (1R,2S)-2-Amino-3-fluoro-1-(4-iodophenyl)propan-1-ol (C₉H₁₁FINO, MW 295.09) replaces fluorine with iodine, increasing molecular weight and polarizability, which may enhance halogen bonding in target interactions .

b) Functional Group Modifications

- Trifluoromethylthio Derivative (): (1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL (C₁₀H₁₂F₃NOS) introduces a sulfur-containing group, improving metabolic resistance and hydrophobicity compared to the target compound .

Pharmacological and Physicochemical Properties

Table 1: Key Properties of Selected Analogs

Table 2: Stereochemical Impact on Activity

Biological Activity

(1R,2R)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL is a chiral compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

The compound has the following chemical characteristics:

- Molecular Formula : CHFNO

- Molecular Weight : 199.22 g/mol

- CAS Number : 1212997-61-9

- Predicted Boiling Point : 333.3 ± 42.0 °C

- Density : 1.176 ± 0.06 g/cm³

- pKa : 12.42 ± 0.45

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 199.22 g/mol |

| Boiling Point | 333.3 ± 42.0 °C |

| Density | 1.176 ± 0.06 g/cm³ |

| pKa | 12.42 ± 0.45 |

The biological activity of (1R,2R)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL is primarily attributed to its structural features, which allow it to interact with various biological targets:

- Enzyme Inhibition : The amino group can form hydrogen bonds with active sites of enzymes, modulating their activity.

- Receptor Binding : The fluoro and methoxy groups enhance binding affinity and specificity to certain receptors, making it a candidate for drug development targeting specific pathways.

Antioxidant Activity

Studies have indicated that compounds similar to (1R,2R)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL exhibit significant antioxidant properties. Antioxidant activity is often assessed using assays such as DPPH and ABTS:

- DPPH Assay : Measures the ability to scavenge free radicals.

- ABTS Assay : Assesses the capacity to reduce oxidized ABTS.

These assays have shown that related compounds can effectively reduce oxidative stress in vitro, suggesting potential applications in preventing oxidative damage in biological systems .

Antimicrobial Activity

The compound's structural characteristics also suggest potential antimicrobial properties. Similar compounds have demonstrated efficacy against various bacterial strains and fungi, indicating that (1R,2R)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL could be explored for its antimicrobial potential .

Neuroprotective Effects

Given its structural similarity to known acetylcholinesterase inhibitors, such as Rivastigmine, research indicates that (1R,2R)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL may exhibit neuroprotective effects by enhancing cholinergic transmission in the brain. This could have implications for treating neurodegenerative diseases like Alzheimer's disease .

Case Studies and Research Findings

Recent studies have explored the pharmacological profile of (1R,2R)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL:

- In Vitro Studies : Research has demonstrated that this compound can inhibit acetylcholinesterase activity significantly, suggesting its potential as a therapeutic agent for cognitive enhancement.

- Comparative Analysis : In a study comparing various compounds for their antioxidant capacity, (1R,2R)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL showed promising results similar to established antioxidants .

- Molecular Docking Studies : Computational analyses have indicated favorable binding interactions with key enzymes involved in neurodegeneration, supporting its candidacy for further development as a neuroprotective agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.